4-(3-(Dimethylamino)propoxy)phenylboronic acid

Descripción

Chemical Identity and Nomenclature

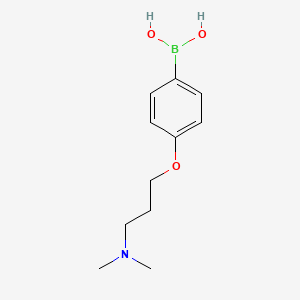

This compound is definitively characterized by its Chemical Abstracts Service registry number 627899-88-1, establishing its unique identity within chemical databases and literature. The compound's molecular formula C₁₁H₁₈BNO₃ reflects its composition of eleven carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. With a precise molecular weight of 223.08 grams per mole, this boronic acid derivative exhibits specific physical and chemical properties that distinguish it from other members of the arylboronic acid family.

The International Union of Pure and Applied Chemistry systematic name for this compound is [4-[3-(dimethylamino)propoxy]phenyl]boronic acid, which accurately describes its structural components. This nomenclature reflects the para-substitution pattern on the phenyl ring, where the boronic acid group occupies the 4-position relative to the propoxy substituent. The propoxy chain bears a terminal dimethylamino group, creating a molecule with distinct hydrophilic and lipophilic regions. Alternative nomenclature includes {4-[3-(dimethylamino)propoxy]phenyl}boronic acid and 4-[3-(dimethylamino)propoxy]phenylboronic acid, all referring to the same chemical entity.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is B(C1=CC=C(C=C1)OCCCN(C)C)(O)O, providing a linear string description suitable for computational applications. The International Chemical Identifier string InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 offers another standardized method for representing the molecule's connectivity. These identifiers facilitate accurate communication and database searches across scientific platforms.

Table 1.1: Fundamental Properties of this compound

The molecule's structural architecture features a phenyl ring serving as the central scaffold, with the boronic acid group (-B(OH)₂) attached directly to the aromatic system at the para position. The propoxy linker extends from the phenyl ring through an ether oxygen, creating a flexible three-carbon chain terminated by the dimethylamino functionality. This arrangement provides the compound with amphiphilic characteristics, as the boronic acid and amine groups contribute to water solubility while the aromatic and alkyl portions confer organic solvent compatibility.

Historical Development in Boronic Acid Chemistry

The historical foundation of boronic acid chemistry traces back to 1860 when Edward Frankland achieved the first successful preparation and isolation of a boronic acid compound. Frankland's pioneering work involved a two-stage synthetic process beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, which subsequently underwent controlled air oxidation to yield ethylboronic acid. This seminal achievement established the fundamental principles for boronic acid synthesis and laid the groundwork for subsequent developments in organoboron chemistry.

The evolution of boronic acid chemistry has been marked by significant milestones that have enhanced both synthetic accessibility and practical applications. Modern synthetic routes have emerged from these early foundations, with many air-stable boronic acids now readily available through commercial sources. The development of robust synthetic methodologies has enabled the preparation of increasingly complex boronic acid derivatives, including functionalized variants such as this compound.

Contemporary boronic acid chemistry has witnessed remarkable expansion in scope and application, particularly following the recognition of their utility in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, first published by Suzuki and Miyaura in 1981, revolutionized the field by demonstrating the effectiveness of phenylboronic acid in reactions with haloarenes under palladium catalysis. This breakthrough established boronic acids as premier reagents for carbon-carbon bond formation, leading to widespread adoption in synthetic organic chemistry.

The significance of boronic acid chemistry was further validated through the award of the Nobel Prize in Chemistry in 2010, recognizing the importance of palladium-catalyzed cross-coupling reactions including the Suzuki-Miyaura coupling. This recognition underscored the transformative impact of boronic acids on modern synthetic methodology and their role in enabling the construction of complex molecular architectures.

Table 1.2: Historical Milestones in Boronic Acid Chemistry

The development of functionalized boronic acids represents a natural progression from these historical foundations. Compounds such as this compound embody the modern approach to boronic acid design, incorporating additional functional groups to enhance reactivity, solubility, and specificity. The dimethylamino propoxy substituent in this molecule reflects contemporary strategies for modulating the properties of boronic acids to meet specific synthetic requirements.

Research into boronic acid solubility and properties has provided crucial insights for practical applications. Studies examining the solubility behavior of phenylboronic acid and its derivatives in organic solvents have revealed that structural modifications can significantly influence dissolution characteristics. The introduction of alkoxy substituents, as exemplified in various phenylboronic acid derivatives, generally increases solubility compared to the parent phenylboronic acid. This understanding has guided the design of functionalized boronic acids with optimized properties for specific applications.

Position Within Arylboronic Acid Derivatives

This compound occupies a distinctive position within the broader family of arylboronic acid derivatives, characterized by its unique combination of functional elements that distinguish it from simpler phenylboronic acid analogs. The compound represents an advanced example of functionalized arylboronic acids, where strategic introduction of additional reactive groups enhances both the chemical versatility and practical utility of the basic boronic acid framework. This positioning reflects the evolution of boronic acid chemistry toward increasingly sophisticated molecular designs that address specific synthetic challenges.

The structural features of this compound place it among the class of heteroatom-functionalized arylboronic acids, which have gained prominence for their enhanced reactivity profiles and expanded application scope. Unlike simple phenylboronic acid, which possesses only the fundamental boronic acid functionality, this compound incorporates both ether and amine linkages that significantly modify its chemical behavior. The presence of the dimethylamino group introduces basicity and nucleophilicity, while the propoxy linker provides conformational flexibility and influences the molecule's overall polarity and solubility characteristics.

Comparative analysis with other arylboronic acid derivatives reveals the strategic advantages conferred by the specific substitution pattern in this compound. The para-positioning of substituents on the phenyl ring creates minimal steric hindrance around the boronic acid center, preserving its reactivity in cross-coupling reactions while allowing the dimethylamino propoxy group to exert its beneficial effects on solubility and additional reactivity. This design contrasts with ortho-substituted derivatives, which may experience steric interference, or meta-substituted analogs, which provide different electronic effects.

Table 1.3: Comparative Properties of Selected Arylboronic Acid Derivatives

The incorporation of the dimethylamino propoxy substituent significantly enhances the solubility characteristics of the boronic acid compared to unsubstituted phenylboronic acid. Research on arylboronic acid solubility patterns has demonstrated that alkoxy substituents generally improve dissolution in both polar and nonpolar solvents. The extended propyl chain with terminal dimethylamino functionality in this compound creates amphiphilic character, facilitating dissolution in a broader range of solvents and reaction media than would be possible with simple phenylboronic acid.

Within the context of synthetic applications, this compound serves as an effective reagent for Suzuki-Miyaura cross-coupling reactions, where it functions as a boronic acid component capable of forming carbon-carbon bonds with aryl halides. The boronic acid group maintains its characteristic reactivity profile, enabling efficient transmetalation and subsequent coupling under standard palladium-catalyzed conditions. The dimethylamino propoxy group enhances the compound's handling properties and may provide additional coordination sites that could influence the catalytic process.

The positioning of this compound within materials science applications reflects the broader trend toward incorporating boronic acids into advanced polymer systems and functional materials. The dual functionality of the molecule, combining boronic acid reactivity with amine basicity, creates opportunities for complex material architectures where multiple types of interactions can be exploited. This versatility positions the compound as a valuable building block for creating materials with tailored properties, including responsive polymers and advanced composites.

Research into the broader family of functionalized arylboronic acids has revealed structure-activity relationships that guide the design of new derivatives with specific properties. The success of compounds like this compound in various applications has encouraged the development of related structures with different linker lengths, alternative amine functionalities, and varied substitution patterns. This ongoing research continues to expand the toolkit of available boronic acid reagents and demonstrates the enduring importance of this compound class in modern chemistry.

Propiedades

IUPAC Name |

[4-[3-(dimethylamino)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDUQZATZNZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized via the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.

Introduction of the 3-(Dimethylamino)propoxy Group: The 3-(dimethylamino)propoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the 3-(dimethylamino)propoxy group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(Dimethylamino)propoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of phenylboronic acids, including 4-(3-(dimethylamino)propoxy)phenylboronic acid, exhibit antiviral properties. For instance, studies have shown that phenylboronic acids can inhibit the protease of flaviviruses such as Zika and dengue, which are critical for viral replication. Compounds similar to this compound have been identified as potent inhibitors of these viral enzymes, demonstrating IC50 values as low as 130 nM .

Cardiovascular Therapeutics

This compound has been investigated for its therapeutic effects on cardiovascular diseases, particularly in preventing platelet aggregation. Cardiovascular diseases are a leading cause of mortality globally, and compounds like this compound are being explored for their potential to mitigate thromboembolic events associated with these conditions . The compound's mechanism involves inhibiting the aggregation of platelets, thereby reducing the risk of heart attacks and strokes.

Drug Delivery Systems

Glucose-Responsive Drug Delivery

The incorporation of boronic acids into drug delivery systems has shown promise in creating glucose-responsive formulations. For example, studies have demonstrated that nanoparticles modified with phenylboronic acids can release insulin in a glucose-dependent manner. This is particularly beneficial for diabetes management, where precise control over insulin delivery is crucial. The ability of boronic acid derivatives to form reversible covalent bonds with diols allows for controlled release mechanisms that respond to blood sugar levels .

Nanoparticle Formulations

this compound has also been utilized in the synthesis of nanoparticles designed for targeted drug delivery. These nanoparticles can enhance the bioavailability of therapeutic agents while minimizing side effects. The compound's boron functionality aids in the conjugation of drugs to carrier systems, improving their stability and efficacy .

Biomolecular Probes

Targeting Bacterial Infections

The ability of phenylboronic acids to recognize cis-diol structures makes them valuable in targeting bacterial infections. Research indicates that compounds like this compound can be employed to develop nanoparticles that specifically bind to bacterial membranes, facilitating targeted antimicrobial therapies. This application is particularly relevant given the rise of antibiotic-resistant bacteria .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3-(Dimethylamino)propoxy)phenylboronic acid primarily involves its role as a boronic acid derivative:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions.

Pathways Involved: In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

- 3-(Dimethylamino)phenylboronic acid (CAS: 178752-79-9) and 4-(Dimethylamino)phenylboronic acid (CAS: 28611-39-4) are positional isomers of the target compound. The dimethylamino group at the meta or para position alters electronic density on the phenyl ring, affecting reactivity in cross-coupling reactions. The para-substituted analogue exhibits higher electron-donating effects, enhancing boronic acid’s nucleophilicity compared to the meta-substituted variant .

- 4-(3-(Piperidin-1-yl)propoxy)phenylboronic acid (CAS: 944279-29-2) replaces dimethylamine with a piperidine ring.

Fluorinated Analogues

- 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-04-9) introduces a fluorine atom at the meta position. This modification is critical in drug design for enhancing metabolic stability .

- 4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzeneboronic acid (CAS: 1261989-43-8) combines fluorine with a carbamoyl group, demonstrating synergistic effects on solubility and binding affinity in kinase inhibitors .

Methoxy and Alkoxy Derivatives

- 4-(3',5'-Dimethoxybenzyloxy)phenylboronic acid features methoxy groups on the benzyloxy substituent. Methoxy’s electron-donating nature enhances boronic acid reactivity, but steric bulk may limit accessibility in certain catalytic systems .

- 4-Ethoxyphenylboronic acid (CAS: 4334-88-7) substitutes propoxy with ethoxy. The shorter chain reduces steric effects, favoring faster reaction kinetics in small-molecule syntheses .

Table 1. Key Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature | Application |

|---|---|---|---|---|---|

| 4-(3-(Dimethylamino)propoxy)phenylboronic acid | 627899-88-1 | C₁₁H₁₈BNO₃ | 223.08 | Dimethylamino-propoxy chain | Suzuki couplings, enzyme inhibitors |

| 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid | 944279-29-2 | C₁₃H₁₉BFNO₃ | 267.11 | Fluorine + pyrrolidine | Antibacterial agents |

| 4-(Dimethylamino)phenylboronic acid | 28611-39-4 | C₈H₁₂BNO₂ | 165.00 | Para-dimethylamino group | Fluorescent probes |

| 4-(Ethoxycarbonyl)phenylboronic acid | 4334-88-7 | C₉H₁₁BO₄ | 194.00 | Ethoxycarbonyl substituent | Polymer synthesis |

Stability and Reactivity

- Boronic acids with electron-donating groups (e.g., dimethylamino) exhibit enhanced stability against protodeboronation compared to electron-withdrawing substituents (e.g., fluorine) .

- The dimethylamino-propoxy chain in the target compound improves solubility in polar aprotic solvents, a limitation for non-polar analogues like 2,4-dimethoxyphenylboronic acid (CAS: 55499-44-0) .

Actividad Biológica

4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H19BNO3

- Molecular Weight : 233.11 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a boronic acid functional group, which is crucial for its interactions with biomolecules. The dimethylamino and propoxy groups enhance its solubility and biological activity.

This compound exhibits several mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine proteases and other enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines while sparing normal cells.

| Concentration (µM) | Cancer Cell Viability (%) | Normal Cell Viability (%) |

|---|---|---|

| 0.5 | 80 | 95 |

| 1 | 60 | 90 |

| 5 | 30 | 85 |

These findings suggest a selective toxicity towards cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 11 |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against gram-positive bacteria .

Antioxidant Activity

Boronic acids have been studied for their antioxidant properties. The antioxidant activity of this compound was assessed using DPPH and ABTS assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

The compound demonstrated significant antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .

Case Studies

- Prostate Cancer Study : A study evaluated the effects of various boronic acid derivatives, including this compound, on prostate cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with the compound showing promise as a therapeutic agent in prostate cancer treatment .

- Antimicrobial Efficacy : In another study, the antimicrobial efficacy of this compound was tested against common pathogens responsible for nosocomial infections. The results indicated that it could inhibit the growth of resistant strains such as MRSA, highlighting its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(Dimethylamino)propoxy)phenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated aryl precursors. Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand-to-metal ratios .

- Solvent optimization (e.g., THF or DMF) and temperature control (60–100°C) to avoid protodeboronation .

- Use of anhydrous conditions and degassing to prevent oxidation of the boronic acid group.

- Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions and the dimethylamino group’s integration .

- X-ray Crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the boronic acid group) .

- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) or MALDI-TOF .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres .

Advanced Research Questions

Q. How does the dimethylaminopropoxy substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Studies : Use Density Functional Theory (DFT/B3LYP) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. Compare with simpler analogs (e.g., methoxyphenylboronic acids) .

- Experimental Reactivity Profiling : Conduct kinetic studies under standardized Suzuki conditions to measure reaction rates and byproduct formation (e.g., protodeboronation) .

- Spectroscopic Analysis : UV-Vis and IR spectroscopy to assess electronic transitions and B–O bond vibrational modes influenced by the dimethylamino group .

Q. What mechanistic insights explain contradictory data on protodeboronation rates in polar vs. nonpolar solvents?

- Methodological Answer :

- pH-Dependent Studies : Monitor protodeboronation in buffered aqueous solutions (pH 2–10) to identify acid/base catalysis pathways .

- Solvent Isotope Effects : Compare reaction rates in H₂O vs. D₂O to elucidate proton transfer steps.

- Computational Modeling : Simulate transition states using Gaussian 09 to identify solvent interactions stabilizing intermediates .

- Controlled Oxygenation : Assess oxidative deboronation pathways via mass spectrometry and radical trapping experiments .

Q. How can supramolecular interactions of this compound be leveraged for sensor design or crystal engineering?

- Methodological Answer :

- Co-crystallization Trials : Co-crystallize with diols or saccharides to study boronate ester formation. Use X-ray diffraction to map hydrogen-bonding networks .

- Dynamic Light Scattering (DLS) : Investigate self-assembly in solution under varying pH and ionic strengths.

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with biomolecules (e.g., glucose) for biosensor applications .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer :

- Standardized Benchmarking : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) across labs.

- Impurity Profiling : Use HPLC to identify trace contaminants (e.g., boroxines) that may inhibit catalysis .

- In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and catalyst deactivation .

- Meta-Analysis : Compare data across literature (e.g., Acta Crystallographica, J. Phys. Chem.) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.